![molecular formula C36H24F12N6P2Ru B3029277 1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate CAS No. 60804-75-3](/img/structure/B3029277.png)
1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate
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Overview
Description
“1,10-Phenanthroline;ruthenium(2+);dihexafluorophosphate” is a complex compound that contains 1,10-phenanthroline and ruthenium(2+) ions, along with dihexafluorophosphate . It is also known as Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) and has a molecular weight of 931.628 g/mol .
Synthesis Analysis
The synthesis of similar complexes has been reported in the literature . For instance, one study synthesized a series of 1,10-phenanthroline-based ruthenium complexes (PRCs) which were characterized by 1H and 13C NMR, UV–Vis, and fluorescence spectroscopic analyses .
Molecular Structure Analysis
The molecular structure of similar complexes has been determined via X-ray diffraction analysis . For example, the molecular structure of [Ru(Phen)2(CO)2]2+ was determined, showing that the ruthenium atom is coordinated in a distorted octahedral environment by two carbonyl carbon atoms and four nitrogen atoms from bis-Phen ligands .
Chemical Reactions Analysis
Ruthenium(II) complexes with polypyridyl ligands play a central role in the development of photocatalytic organic reactions . They have been used in the oxidation of sulfides with molecular oxygen .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar complexes have been studied . For instance, the emission maxima and quantum yields are strongly affected by the substitution pattern .
Scientific Research Applications
Photochemical Reactions in Macrocyclic Receptors : Collin, Laemmel, and Sauvage (2001) described a ruthenium complex with 1,10-phenanthroline ligands showing efficient and quantitative photoexpulsion and thermal re-coordination within a macrocyclic receptor, highlighting its potential in photochemical studies and applications (Collin, Laemmel, & Sauvage, 2001).
Nanoparticle Stabilization and Phase Transfer : Mayer, Dumas, and Sécheresse (2008) utilized 1,10-Phenanthroline and its ruthenium(II) complex for stabilizing gold nanoparticles, demonstrating efficient phase transfer processes between different solvents. This indicates its role in nanoparticle research and potential applications in materials science (Mayer, Dumas, & Sécheresse, 2008).
Complexes for Living System Studies : Kumari and Sivakumar (2018) synthesized Ruthenium (II) complexes with 1,10-phenanthroline and various ligands, precipitated as hexafluorophosphate salts, for potential applications in living system studies (Kumari & Sivakumar, 2018).
Photophysical Properties in Novel Ruthenium Complexes : Karnahl et al. (2009) studied the synthesis and photophysical properties of 3,8-Disubstituted 1,10-Phenanthrolines and their Ruthenium(II) Complexes, contributing to the understanding of their electronic and optical characteristics (Karnahl et al., 2009).
Ligand Exchange in Ruthenium(II) Complexes : Laemmel, Collin, and Sauvage (1999) explored the selective photochemical labilization of bidentate ligands in mixed ruthenium(II) complexes, providing insights into the controlled manipulation of such complexes (Laemmel, Collin, & Sauvage, 1999).
Mechanism of Action
Target of Action
The primary target of 1,10-Phenanthroline; Ruthenium(2+); Dihexafluorophosphate is metallopeptidases , particularly zinc metallopeptidases . Metallopeptidases are enzymes that use a metal ion for catalytic activity. They play a crucial role in various biological processes, including protein degradation and signal transduction.
Mode of Action
1,10-Phenanthroline acts as an inhibitor of metallopeptidases. It inhibits the enzyme by removing and chelating the metal ion required for catalytic activity, leaving an inactive apoenzyme . The Ruthenium(II) complex, on the other hand, exhibits unique electrochemical and photophysical properties. It shows a relatively long-lived excited state lifetime and is readily fluorescent at room temperature .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on metallopeptidases. By inhibiting these enzymes, it can potentially affect various biological processes regulated by them. Additionally, the Ruthenium(II) complex’s unique photophysical properties make it a potential candidate for applications in photochemical and electrochemical devices .
Action Environment
The action, efficacy, and stability of 1,10-Phenanthroline; Ruthenium(2+); Dihexafluorophosphate can be influenced by various environmental factors. For instance, the fluorescence of the Ruthenium(II) complex is strongly reduced by molecular oxygen due to dynamic quenching . This suggests that the presence of oxygen in the environment can significantly impact the compound’s photophysical properties.
Safety and Hazards
properties
IUPAC Name |
1,10-phenanthroline;ruthenium(2+);dihexafluorophosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C12H8N2.2F6P.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2*1-7(2,3,4,5)6;/h3*1-8H;;;/q;;;2*-1;+2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYUXGTVQZIGNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H24F12N6P2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
931.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
60804-75-3 |
Source
|
Record name | Tris(1,10-phenanthroline)ruthenium(II) Bis(hexafluorophosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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